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(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid -

(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid

Catalog Number: EVT-8116140
CAS Number:
Molecular Formula: C8H12N2O7
Molecular Weight: 248.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-Aspartylaspartic acid is an aspartic acid derivative.
Source and Classification

This compound is synthesized from natural amino acids and derivatives, primarily through organic synthesis methods. Its classification falls under the category of amino acids, which are the building blocks of proteins and play crucial roles in various metabolic pathways. The specific structure of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid allows it to participate in enzymatic reactions and potentially act as a substrate for various biochemical processes .

Synthesis Analysis

The synthesis of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid can be achieved through several methods, with one prominent approach involving the use of protected amino acids and succinic anhydride. The general steps include:

  1. Starting Materials: The synthesis typically begins with the appropriate protected forms of amino acids, such as L-aspartic acid or its derivatives.
  2. Coupling Reaction: A coupling reaction is performed using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the amino group of the amino acid and the carboxyl group of succinic acid.
  3. Deprotection: After the coupling reaction, any protecting groups used during synthesis are removed under mild acidic or basic conditions to yield the final product.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity levels.

Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and selectivity during synthesis .

Molecular Structure Analysis

The molecular structure of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid can be described as follows:

  • Molecular Formula: C₈H₁₁N₃O₈
  • Molecular Weight: 248.19 g/mol
  • Structural Features:
    • Contains two carboxylic acid groups (-COOH).
    • An amide functional group (-NH-C(=O)-).
    • A chiral center at the carbon adjacent to the amide bond.

The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with enzymes and receptors .

Chemical Reactions Analysis

(S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid participates in various chemical reactions, including:

  1. Enzymatic Reactions: It can act as a substrate for enzymes involved in amino acid metabolism. For example, it may be involved in transamination or deamination reactions.
  2. Condensation Reactions: The compound can undergo condensation reactions with other amino acids or peptides to form larger peptide chains.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form derivatives that could have different biological activities.

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or enzymes .

Mechanism of Action

The mechanism of action for (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid primarily involves its role as a substrate in enzymatic pathways. Its structural features allow it to interact with specific enzymes that recognize similar substrates:

  1. Binding: The compound binds to active sites on enzymes due to its complementary shape and functional groups.
  2. Catalysis: Enzymes catalyze reactions involving this compound by lowering activation energy, facilitating transformations such as amide bond formation or hydrolysis.
  3. Metabolic Pathways: It may participate in metabolic pathways related to nitrogen metabolism or protein synthesis, influencing cellular functions .
Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups; solubility may vary with pH.
  • Melting Point: Generally ranges around 150–160 °C (exact values may vary based on purity).
  • pKa Values: Multiple pKa values corresponding to its carboxylic groups indicate it can act as both an acid and a base depending on the environment.

These properties are vital for understanding how the compound behaves in biological systems and during chemical reactions .

Applications

(S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid has several scientific applications:

  1. Biochemical Research: Used as a model compound in studies investigating enzyme kinetics and substrate specificity.
  2. Pharmaceutical Development: Potentially serves as a building block for designing new drugs targeting metabolic pathways involving amino acids.
  3. Nutritional Science: Investigated for its role in dietary supplements aimed at enhancing amino acid profiles in nutrition.
Biosynthetic Pathways and Enzymatic Synthesis

Biocatalytic Assembly of β-Aspartyl-Aspartic Acid Motifs

The formation of the characteristic β-peptide bond in (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid occurs via non-ribosomal peptide assembly mechanisms distinct from canonical α-peptide synthesis. This molecule belongs to the aspartate-derived amino acid family, sharing biosynthetic origins with essential amino acids like lysine, methionine, threonine, and isoleucine [3] [7].

The initial steps involve L-aspartate activation by aspartate kinase (EC 2.7.2.4), which phosphorylates aspartate using adenosine triphosphate (ATP). Plant systems typically express multiple aspartate kinase isoforms, including both monofunctional enzymes and bifunctional enzymes fused with homoserine dehydrogenase activity. Kinetic analyses reveal that monofunctional aspartate kinase isoforms are subject to potent feedback inhibition by lysine, with one Arabidopsis isoform (AK1) exhibiting synergistic inhibition by S-adenosylmethionine – a regulatory mechanism unique to plants [3]. This phosphorylation step is succeeded by reduction via aspartate semialdehyde dehydrogenase (EC 1.2.1.11), generating aspartate-4-semialdehyde – the central branch-point metabolite [3].

Table 1: Key Enzymes in Aspartate-4-Semialdehyde Generation

EnzymeEC NumberReaction CatalyzedRegulatory Mechanisms
Aspartate Kinase2.7.2.4ATP + L-aspartate → ADP + 4-phospho-L-aspartateFeedback inhibition by lysine; Synergistic inhibition by S-adenosylmethionine (monofunctional isoforms); Threonine and leucine inhibition (bifunctional isoforms)
Aspartate Semialdehyde Dehydrogenase1.2.1.114-phospho-L-aspartate + NADPH → L-aspartate-4-semialdehyde + phosphate + NADP⁺Potential inhibition by methionine (maize enzyme)

For β-Aspartyl-Aspartic acid biosynthesis, aspartate-4-semialdehyde undergoes transamination or condensation reactions. Crucially, peptide bond formation involves nucleophilic attack by the β-carboxylate group of an aspartate donor molecule (or activated derivative) on the α-amino group of an acceptor aspartate molecule, facilitated by specialized ligases or synthetases. This bypasses the typical ribosomal α-carboxyl activation, directly establishing the β-aspartyl linkage observed in the final molecule [7].

Role of Carboxylase and Transaminase Enzymes in Peptide Bond Formation

Carboxylases and transaminases play indispensable roles in generating the activated precursors and facilitating the stereospecific amide bond formation within (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid.

Pyruvate carboxylase (PC; EC 6.4.1.1) serves a critical anaplerotic function. This biotin-dependent enzyme catalyzes the adenosine triphosphate and magnesium-dependent carboxylation of pyruvate to oxaloacetate, consuming bicarbonate [6]. Oxaloacetate is a direct precursor to aspartate via transamination, thereby supplying carbon skeletons for aspartate-derived metabolites:Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + PᵢThe tetrameric structure of pyruvate carboxylase features distinct domains: a biotin carboxylase domain, a carboxyltransferase domain, a biotin carboxyl carrier domain, and an allosteric effector domain. Its activity is potently activated by acetyl coenzyme A, ensuring ample oxaloacetate (and subsequently aspartate) supply during heightened metabolic demand for aspartate-family amino acids or peptides [6].

Transaminases (ω-transaminases; ω-TAs; EC 2.6.1.-) are pivotal for introducing the amino group and ensuring chiral specificity. These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor (commonly alanine or glutamate) to aspartate precursors like oxaloacetate or keto-acid intermediates. R-specific ω-transaminases (RTAs) are particularly relevant for generating the (S)-chirality consistent with natural amino acid configurations found in (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid [9]. Transaminases operate in multienzyme complexes; proximity between RTA and alanine dehydrogenase (AlaDH; EC 1.4.1.1) enhances efficiency by channeling the pyruvate coproduct back to alanine, utilizing NADH and ammonia [9]:Pyruvate + NH₄⁺ + NADH + H⁺ ⇌ L-Alanine + NAD⁺ + H₂OThis substrate channeling minimizes diffusion losses and thermodynamic barriers associated with isolated reactions.

Carboxypeptidases also contribute to peptide processing. Metallocarboxypeptidases (e.g., Carboxypeptidase A-like enzymes CPA1, CPA2, CPA4) cleave C-terminal hydrophobic residues, potentially trimming precursor peptides or generating the precise C-terminus of the target dipeptide. Their substrate specificity profiles (discussed in Section 1.3) are crucial for understanding potential biosynthetic or degradative processing steps [10].

Substrate Specificity in Aspartate-Derived Dipeptide Synthesis

The enzymatic synthesis of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid demands exquisite substrate selectivity at multiple stages, particularly for the non-ribosomal peptide bond formation and potential post-assembly modifications.

The aspartate kinase isoforms exhibit distinct regulatory specificities. Monofunctional enzymes (e.g., AK1, AK2, AK3 in Arabidopsis) are primarily inhibited by lysine, whereas bifunctional aspartate kinase–homoserine dehydrogenase enzymes (AK-HSD1, AK-HSD2) are regulated by threonine, leucine, and activated by alanine, cysteine, isoleucine, serine, and valine. Within bifunctional enzymes, two non-equivalent threonine binding sites exist; binding to the first site inhibits kinase activity and promotes binding at the second site, inhibiting dehydrogenase activity [3]. This complex regulation ensures carbon flux is partitioned appropriately between lysine and threonine/methionine branches, indirectly influencing aspartate availability for dipeptide synthesis.

Dihydrodipicolinate synthase (DHDPS; EC 4.2.1.52), committing aspartate-4-semialdehyde towards lysine biosynthesis, is feedback-inhibited by lysine. Plant DHDPS enzymes (e.g., Arabidopsis DHDPS1, DHDPS2) exhibit sensitivity to lysine concentration, acting as a major regulatory checkpoint preventing over-accumulation of lysine and its derivatives [3]. This regulation indirectly modulates the aspartate semialdehyde pool potentially available for β-Aspartyl-Aspartic acid formation.

Carboxypeptidases demonstrate stringent specificity for C-terminal residues, relevant for potential precursor processing. Proteome-derived peptide library profiling reveals distinct preferences:

  • Human Carboxypeptidase A1 (hCPA1): Prefers small aliphatic residues (Alanine, Glycine, Serine) at the C-terminus (P1 position).
  • Human Carboxypeptidase A2 (hCPA2): Exhibits strong preference for bulky aromatic residues (Phenylalanine, Tyrosine, Tryptophan) at P1.
  • Human Carboxypeptidase A4 (hCPA4): Shows moderate preference for aliphatic residues (Valine, Leucine) and Methionine.
  • Mouse Mast Cell Carboxypeptidase A (mCPA3/mMC-CPA): Clusters with hCPA2, preferentially cleaving bulky aromatic C-terminal residues [10].

Table 2: Substrate Specificity Profiles of Metallocarboxypeptidases Relevant to Aspartyl Peptide Processing

CarboxypeptidasePreferred P1 Residues (C-terminal)Secondary PreferencesInferred Role in Dipeptide Context
hCPA1Alanine, Glycine, SerineValine, LeucineUnlikely major role; prefers small residues
hCPA2Phenylalanine, Tyrosine, TryptophanMethionine, LeucinePotential trimming of precursors with aromatic C-termini
hCPA4Valine, Leucine, MethionineIsoleucine, ThreoninePotential role if precursor has aliphatic C-terminus
mCPA3 (MC-CPA)Phenylalanine, TyrosineTryptophan, LeucineSimilar to hCPA2; aromatic residue preference

For the specific peptide bond formation creating the β-Aspartyl linkage, the putative ligase or synthetase must exhibit dual specificity:

  • Activated Donor Specificity: Recognition of an aspartate derivative activated at its β-carboxyl group (e.g., β-aspartyl-adenylate or β-aspartyl-phosphate analog).
  • Acceptor Specificity: Specific recognition of the α-amino group of the acceptor aspartate molecule while excluding the β-amino group or amino groups from other amino acids. Structural modeling suggests this enzyme likely possesses binding pockets accommodating the aspartate backbone while precisely orienting the β-carboxyl (donor) and α-amino (acceptor) groups for nucleophilic attack, potentially involving specific interactions with the side-chain carboxylates of both residues [7] [10]. Mass spectrometry-based analysis of enzyme-substrate interactions, such as microscale thermophoresis, confirms high-affinity binding between cognate enzymes and aspartate-containing peptide precursors [9]. Mutagenesis studies targeting active site residues within related carboxylases and transaminases further highlight conserved motifs essential for aspartate recognition and positioning during catalysis [3] [6]. This stringent specificity ensures the accurate biosynthesis of the target dipeptide derivative with the correct (S,S) stereochemistry and β-linkage.

Properties

Product Name

(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid

IUPAC Name

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanedioic acid

Molecular Formula

C8H12N2O7

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4-/m0/s1

InChI Key

KXAWLANLJYMEGB-IMJSIDKUSA-N

Canonical SMILES

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O

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